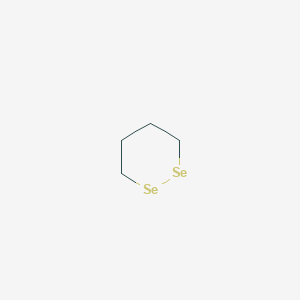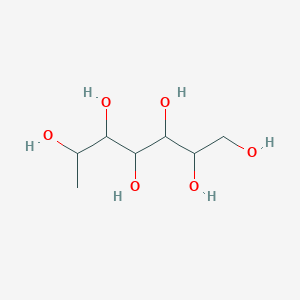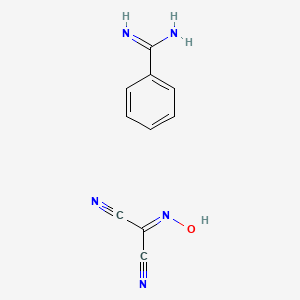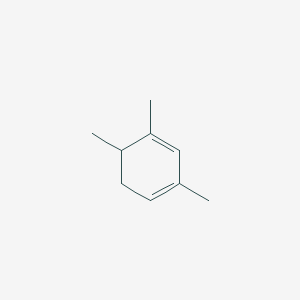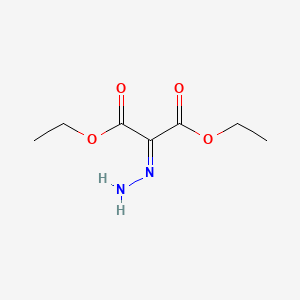
Diethyl hydrazinylidenepropanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl hydrazinylidenepropanedioate is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a hydrazine functional group attached to a propanedioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diethyl hydrazinylidenepropanedioate can be synthesized through the reaction of diethyl propanedioate with hydrazine hydrate. The reaction typically involves the following steps:
Formation of Enolate Ion: Diethyl propanedioate is treated with a base such as sodium ethoxide in ethanol to form the enolate ion.
Reaction with Hydrazine: The enolate ion is then reacted with hydrazine hydrate under controlled conditions to yield this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can participate in substitution reactions where the hydrazine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Oxides of this compound.
Reduction Products: Hydrazine derivatives.
Substitution Products: Various substituted hydrazones.
Wissenschaftliche Forschungsanwendungen
Diethyl hydrazinylidenepropanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of polymers and materials with specific properties.
Wirkmechanismus
The mechanism of action of diethyl hydrazinylidenepropanedioate involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Diethyl propanedioate (Diethyl malonate): A precursor in the synthesis of diethyl hydrazinylidenepropanedioate.
Hydrazine derivatives: Compounds with similar hydrazine functional groups.
Uniqueness: this compound is unique due to the presence of both the hydrazine and propanedioate moieties, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
6085-21-8 |
|---|---|
Molekularformel |
C7H12N2O4 |
Molekulargewicht |
188.18 g/mol |
IUPAC-Name |
diethyl 2-hydrazinylidenepropanedioate |
InChI |
InChI=1S/C7H12N2O4/c1-3-12-6(10)5(9-8)7(11)13-4-2/h3-4,8H2,1-2H3 |
InChI-Schlüssel |
ODTMDXWNHBIXSV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=NN)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


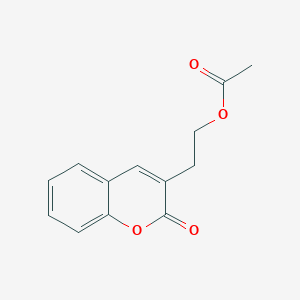
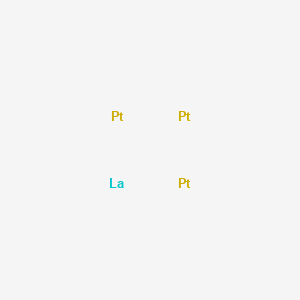
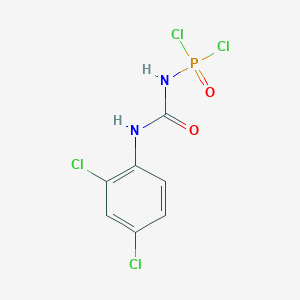

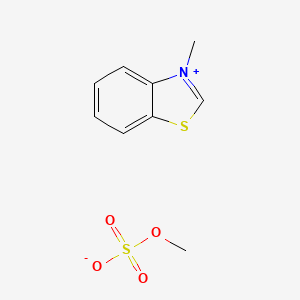
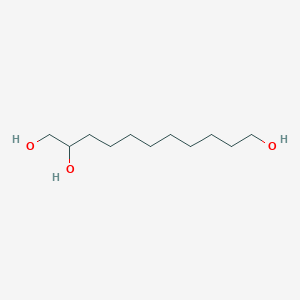

![2-Methyl-2-[(2-methylprop-1-en-1-ylidene)amino]propanenitrile](/img/structure/B14731809.png)
![2,2,6,6-Tetramethyl-1-[(4-methylbenzene-1-sulfonyl)oxy]piperidin-4-one](/img/structure/B14731811.png)
